molecular formula C19H16F3N3O6 B11630632 4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B11630632
M. Wt: 439.3 g/mol
InChI Key: KBQZNKGWZLRXRM-UHFFFAOYSA-N
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Description

4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that belongs to the class of diazinanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the diazinanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The 4-hydroxy, 4-methoxybenzoyl, 3-nitrophenyl, and trifluoromethyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated products, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound may find applications in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinanones with different substituents. These compounds may have similar chemical properties but can differ in their biological activities and applications.

Uniqueness

The uniqueness of 4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one lies in its specific combination of substituents, which can confer unique chemical and biological properties.

Biological Activity

4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one, a complex organic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of diazinanones and features multiple functional groups that may contribute to its biological activity. The trifluoromethyl group is known for enhancing lipophilicity, while the nitrophenyl and methoxybenzoyl moieties may influence its interaction with biological targets.

Antidiabetic Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antidiabetic activity. For instance, a related compound demonstrated IC50 values against α-glucosidase and α-amylase in the micromolar range, indicating strong inhibitory effects on these enzymes involved in carbohydrate metabolism .

Table 1: Antidiabetic Activity of Related Compounds

CompoundTarget EnzymeIC50 (μM)
Compound Aα-Glucosidase6.28
Compound Aα-Amylase4.58
Compound BPTP1B0.91

Antioxidant Activity

The antioxidant potential of this compound has also been assessed through various assays. Compounds with similar structures have shown promising results in DPPH radical scavenging assays, with IC50 values indicating effective free radical inhibition .

Table 2: Antioxidant Activity

CompoundAssay TypeIC50 (μM)
Compound ADPPH2.36
Ascorbic AcidDPPH0.85

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets. Molecular docking studies suggest that the compound can bind effectively to the active sites of enzymes involved in glucose metabolism and oxidative stress pathways .

Case Studies

  • In Vivo Studies : Preliminary animal studies have shown that compounds similar to this diazinanone can lower blood glucose levels significantly in diabetic models without causing notable toxicity .
  • Cell Culture Experiments : In vitro assays using human cell lines have demonstrated that these compounds can protect against oxidative stress-induced damage, suggesting a potential role in preventing diabetic complications .

Properties

Molecular Formula

C19H16F3N3O6

Molecular Weight

439.3 g/mol

IUPAC Name

4-hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C19H16F3N3O6/c1-31-13-7-5-10(6-8-13)16(26)14-15(11-3-2-4-12(9-11)25(29)30)23-17(27)24-18(14,28)19(20,21)22/h2-9,14-15,28H,1H3,(H2,23,24,27)

InChI Key

KBQZNKGWZLRXRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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